1-(5-Benzoxazolyl)ethanone
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Overview
Description
1-(5-Benzoxazolyl)ethanone is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure This particular compound is characterized by an ethanone group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Benzoxazolyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction typically occurs under acidic conditions and requires heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as titanium tetraisopropoxide can be employed to enhance the efficiency of the cyclization step .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Benzoxazolyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
1-(5-Benzoxazolyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Benzoxazolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(1,3-Benzoxazol-7-yl)ethanone
- 1-(2-Methyl-1,3-benzoxazol-7-yl)ethanone
- 1-(1-Benzothien-3-yl)ethanone
Comparison: 1-(5-Benzoxazolyl)ethanone is unique due to the position of the ethanone group on the benzoxazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(1,3-benzoxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBRKFZDJTVITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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